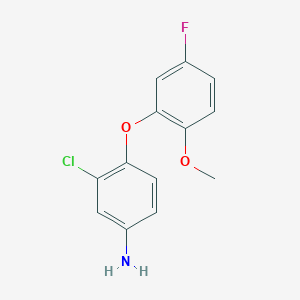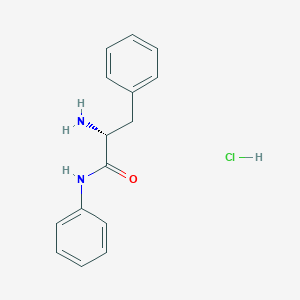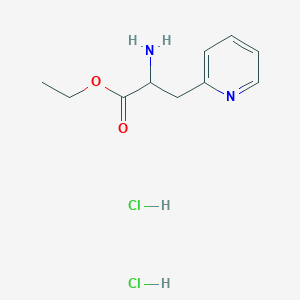![molecular formula C9H9F4NO B1531544 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine CAS No. 1004283-06-0](/img/structure/B1531544.png)
2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . Another method involved the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently made the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The InChI code for “2-[2-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride” is1S/C9H10F3NO.ClH/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13;/h1-4H,5-6,13H2;1H . This provides a standardized way to represent the compound’s molecular structure.
Scientific Research Applications
Optical Resolution and Epimerization
The study by Kawachi et al. (1999) explored the optical resolution and epimerization of a fluorosilane compound, offering insights into the synthesis of optically active silicon compounds. This research underscores the potential for creating enantiomerically pure compounds through selective processes, which is crucial for the development of chiral materials and pharmaceuticals (Kawachi, Maeda, Mitsudo, & Tamao, 1999).
Synthesis of Fluorinated Heterocycles
Parmar and Rueping (2014) developed a mild strategy for intramolecular fluoro-cyclisation of benzylic alcohols and amines. This methodology enables the synthesis of fluorinated heterocycles, highlighting the role of fluorine in modifying the reactivity and properties of organic molecules. Such advancements are pivotal for medicinal chemistry and material science (Parmar & Rueping, 2014).
Chiral Derivatization Agents
Research by Hamman (1989) on 2-Fluoro-2-phenyl-1-aminoethane delves into its application as a chiral derivatizing agent. The separation of enantiomers and the determination of their absolute configurations were key outcomes, demonstrating the compound's utility in stereochemical analyses essential for pharmaceutical research (Hamman, 1989).
Photoredox Catalysis for Fluoromethylation
Koike and Akita (2016) highlighted the application of photoredox catalysis for the fluoromethylation of carbon-carbon multiple bonds. This research illustrates the growing importance of incorporating fluorine atoms into organic molecules, which can significantly influence their biological activity and physical properties. The study emphasizes the utility of photoredox catalysis in enabling efficient and selective fluoromethylation reactions under mild conditions (Koike & Akita, 2016).
Fluorinated Epoxy Resins
Ge et al. (2011) synthesized a novel fluorinated epoxy compound and investigated its thermal curing with various agents. The resultant fluorinated epoxy resins exhibited exceptional thermal stability, mechanical properties, and electrical insulating properties, showcasing the material's potential in advanced composite materials and electronic applications (Ge, Tao, Li, Ding, Fan, & Yang, 2011).
properties
IUPAC Name |
2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-8(5-14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4,8H,5,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFIDLWHUKSCDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)F)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Ethyl-3-(4-fluorophenyl)[1,2,4]triazolo[4,3-d][1,2,4]triazin-8(7H)-one](/img/structure/B1531467.png)


![N-methyl-6-oxaspiro[4.5]decan-9-amine](/img/structure/B1531475.png)
![1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531477.png)



![1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531482.png)
